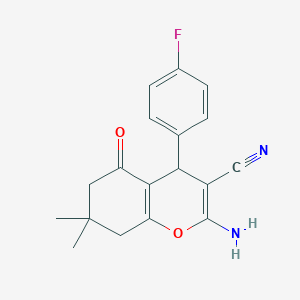
2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPB or MPB-PEA and is a member of the family of sulfonamide compounds. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The exact mechanism of action of MPB-PEA is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
MPB-PEA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce oxidative stress. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. These effects make it a promising candidate for the development of novel therapeutics.
Vorteile Und Einschränkungen Für Laborexperimente
MPB-PEA has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily assessed using standard analytical techniques. It also exhibits a range of pharmacological activities, making it a versatile compound for various research applications. However, its solubility in water is limited, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on MPB-PEA. One area of interest is the development of novel therapeutics for the treatment of cancer and other diseases. Another area of interest is the investigation of its potential as a neuroprotective agent for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of MPB-PEA involves the reaction of 4-methylphenol with 4-aminobenzenesulfonamide in the presence of a base to form an intermediate product. This intermediate is then reacted with butanoyl chloride to form the final product, 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide. The synthesis of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
MPB-PEA has been found to exhibit a range of pharmacological activities, making it a promising candidate for various research applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, among others. These properties make it a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-16(23-14-8-4-12(2)5-9-14)17(20)19-13-6-10-15(11-7-13)24(18,21)22/h4-11,16H,3H2,1-2H3,(H,19,20)(H2,18,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUHVSXVWUPZDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B366114.png)

![2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B366171.png)
![N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B366175.png)
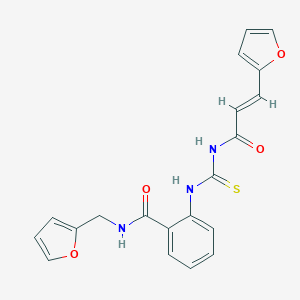
![Methyl 4-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B366239.png)
![4-hydroxy-N-(2-{[(6-methylpyridin-3-yl)carbonyl]amino}ethyl)quinazoline-2-carboxamide](/img/structure/B366256.png)
![5-Ethyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366262.png)
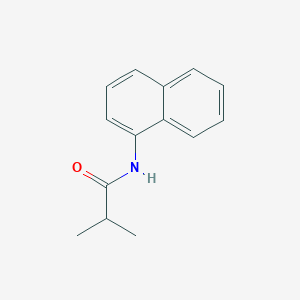
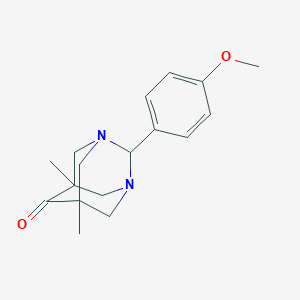
![4,4,7-trimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B366279.png)
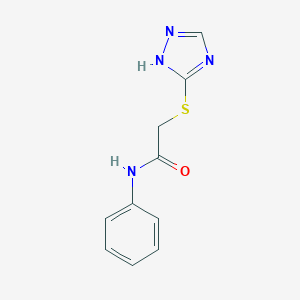
![1-[3-(Tetrazol-1-yl)phenyl]tetrazole](/img/structure/B366299.png)
